4-bromo-N,3,5-trimethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-N,3,5-trimethylaniline is an organic compound with the molecular formula C9H12BrN It is a derivative of aniline, where the aniline ring is substituted with a bromine atom at the 4-position and methyl groups at the 3 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N,3,5-trimethylaniline typically involves the bromination of N,3,5-trimethylaniline. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the aromatic ring in the presence of a catalyst such as iron(III) bromide. The reaction is carried out in a solvent like dichloromethane at low temperatures to control the reaction rate and selectivity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N,3,5-trimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding N,3,5-trimethylaniline.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or ammonia in solvents such as ethanol or water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution with an amino group can produce N,3,5-trimethyl-4-aminobenzene.
Scientific Research Applications
4-Bromo-N,3,5-trimethylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-bromo-N,3,5-trimethylaniline involves its interaction with specific molecular targets. The bromine atom and methyl groups influence the compound’s reactivity and binding affinity. In biological systems, it may interact with enzymes or receptors, affecting their function and leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
3,5-Dibromo-4-methylaniline: Similar structure but with an additional bromine atom.
2,4,6-Trimethylaniline: Similar structure but without the bromine atom.
3-Bromo-2,4,6-trimethylaniline: Similar structure with different positions of the bromine and methyl groups
Uniqueness
4-Bromo-N,3,5-trimethylaniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry.
Properties
CAS No. |
1253927-28-4 |
---|---|
Molecular Formula |
C9H12BrN |
Molecular Weight |
214.10 g/mol |
IUPAC Name |
4-bromo-N,3,5-trimethylaniline |
InChI |
InChI=1S/C9H12BrN/c1-6-4-8(11-3)5-7(2)9(6)10/h4-5,11H,1-3H3 |
InChI Key |
JVRPQJRDBRZUPS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1Br)C)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.